N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazolinone core linked to an acetamide group substituted with a 3,5-dimethylphenyl moiety. For example, describes the synthesis of N-(3,5-dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) through a reaction involving quinazolin-4-ol, 2-bromo-N-(3,5-dimethylphenyl)acetamide, and potassium carbonate in DMF, yielding 95% of the product .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-13(2)9-15(8-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-16(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHLXUGUAVMUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-c]Quinazolin-3-One Core
The triazoloquinazoline scaffold is constructed via a two-step cyclocondensation process. Step 1 involves the reaction of 4-methylanthranilic acid with phenyl isothiocyanate in ethanol under reflux, yielding 2-mercapto-3-phenylquinazolin-4-one. Step 2 employs hydrazine hydrate to effect cyclization, forming the triazole ring. Optimal conditions include:
- Solvent : Dimethylformamide (DMF)
- Temperature : 110°C
- Catalyst : Triethylamine (TEA)
- Yield : 72–78%.
Reaction Equation:
4-Methylanthranilic Acid + Phenyl Isothiocyanate → 2-Mercapto-3-Phenylquinazolin-4-One
2-Mercapto-3-Phenylquinazolin-4-One + Hydrazine Hydrate → Triazolo[4,3-c]Quinazolin-3-One
Functionalization with the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution at the C-2 position of the triazoloquinazoline core. Ethyl chloroacetate reacts with the deprotonated nitrogen of the triazole ring in alkaline media (pH 10–12), followed by aminolysis with methylamine:
- Reagents : Ethyl chloroacetate, methylamine (40% aqueous)
- Conditions : Tetrahydrofuran (THF), 0°C → room temperature
- Yield : 65%.
Reaction Equation:
Triazolo[4,3-c]Quinazolin-3-One + Ethyl Chloroacetate → Ethyl 2-(Triazolo[4,3-c]Quinazolin-2-yl)Acetate
Ethyl 2-(Triazolo[4,3-c]Quinazolin-2-yl)Acetate + Methylamine → N-Methyl-2-(Triazolo[4,3-c]Quinazolin-2-yl)Acetamide
Introduction of the N-(3,5-Dimethylphenyl) Group
The final step involves coupling the acetamide intermediate with 3,5-dimethylaniline via a Buchwald-Hartwig amination:
- Catalyst : Palladium(II) acetate (Pd(OAc)₂)
- Ligand : Xantphos
- Base : Cesium carbonate (Cs₂CO₃)
- Solvent : 1,4-Dioxane
- Temperature : 100°C
- Yield : 58%.
Reaction Equation:
N-Methyl-2-(Triazolo[4,3-c]Quinazolin-2-yl)Acetamide + 3,5-Dimethylaniline → N-(3,5-Dimethylphenyl)-2-{7-Methyl-3-Oxo-Triazolo[4,3-c]Quinazolin-2-yl}Acetamide
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization yields by stabilizing transition states, while protic solvents (ethanol) favor intermediate solubility. Elevated temperatures (110–120°C) accelerate ring closure but risk decomposition above 130°C.
Catalytic Systems for Amination
Palladium-based catalysts outperform copper alternatives in coupling efficiency. A 5 mol% Pd(OAc)₂/Xantphos system achieves 58% yield, whereas CuI/1,10-phenanthroline yields <30%.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (if available)
While no single-crystal data exists for this specific compound, analogous triazoloquinazolines exhibit triclinic crystal systems with C–H⋯O hydrogen bonding networks.
Applications and Derivative Synthesis
The structural complexity of this compound lends itself to pharmacological exploration. Similar triazoloquinazolines demonstrate:
- Anticancer activity : Inhibition of tyrosine kinases (IC₅₀ = 0.8–2.4 µM).
- Antimicrobial effects : MIC values of 4–16 µg/mL against Staphylococcus aureus.
Derivatization via substituent modification at the 3,5-dimethylphenyl or acetamide positions could enhance bioactivity.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . By binding to these targets, the compound can disrupt signaling pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues reported in the evidence, focusing on structural variations, synthetic efficiency, and physicochemical properties.
Triazoloquinazoline vs. Quinazolinone Derivatives
- Target Compound: The triazolo[4,3-c]quinazolinone core introduces a fused triazole ring, which may enhance metabolic stability and binding affinity compared to simpler quinazolinones.
- N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a): This quinazolinone derivative () lacks the triazole ring but shares the 3,5-dimethylphenylacetamide side chain.
Substituent Effects on the Aromatic Ring
- N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide (12q): Replacing the 3,5-dimethylphenyl group with a 4-cyanophenyl moiety () resulted in a 64.9% yield. The electron-withdrawing cyano group may reduce nucleophilicity, requiring optimized conditions for coupling reactions .
Thioacetamide vs. Acetamide Linkages
- N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (10) : This compound () features a sulfur atom in the acetamide linker, which increases molecular weight (592.03 g/mol) and may influence solubility and redox properties compared to oxygen-linked analogues .
Anticonvulsant Quinazoline Derivatives
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1): Synthesized via hydrogen peroxide oxidation and carbonyldiimidazole-mediated coupling (), this dioxoquinazoline derivative highlights the pharmacological relevance of quinazoline scaffolds.
Implications of Structural Variations
- 3,5-Dimethylphenyl Group : This substituent balances lipophilicity and steric bulk, as evidenced by the high yield of 21a (95%) .
- Electron-Donating/Withdrawing Groups: Substituents like methoxy (electron-donating) or cyano (electron-withdrawing) alter electronic density on the aromatic ring, affecting reaction kinetics and product stability .
Biological Activity
N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and features a unique structure that contributes to its biological activity. The IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 416.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1251691-09-4 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
In a study evaluating the antibacterial properties of synthesized quinazoline derivatives:
- Compounds demonstrated significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus.
- The agar well diffusion method revealed that some derivatives possess higher activity compared to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been investigated through various assays. For instance, a study highlighted that certain quinazoline derivatives significantly inhibited paw edema in animal models . This suggests that this compound may also exhibit similar anti-inflammatory effects.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazoloquinazoline core interacts with enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may bind to receptors that modulate pain and inflammation responses.
These interactions lead to the modulation of pro-inflammatory cytokines and mediators in biological systems .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to this compound:
- Synthesis and Antibacterial Testing : A study synthesized multiple quinazoline derivatives and tested their antibacterial properties against clinical isolates. The results indicated that some compounds exhibited potent activity against resistant strains .
- Inflammation Model : Another research utilized carrageenan-induced paw edema models to assess anti-inflammatory effects. Results showed significant reduction in edema with certain derivatives indicating promising therapeutic potential .
Q & A
Q. Critical Conditions :
- Temperature control (70–100°C for 24–72 hours) to prevent side reactions .
- pH adjustments to stabilize intermediates .
How do structural features like the triazoloquinazoline core and substituents influence reactivity and biological activity?
Basic Research Question
Key structural determinants:
- Triazoloquinazoline Core : Facilitates π-π stacking and hydrogen bonding with biological targets (e.g., enzymes) .
- 3,5-Dimethylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability .
- Acetamide Moiety : Enables hydrogen bonding with active sites (e.g., kinase domains) .
Q. Methodological Insight :
- Use NMR and X-ray crystallography to map interaction sites .
- Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) via SAR studies .
How can conflicting data on biological activity (e.g., COX inhibition) be resolved?
Advanced Research Question
Steps to Address Contradictions :
Assay Validation : Ensure consistency in enzyme inhibition protocols (e.g., COX-1/COX-2 isoform specificity) .
Purity Analysis : Confirm compound integrity using HPLC and mass spectrometry to rule out impurities .
Structural Confirmation : Compare crystallographic data with computational docking results (e.g., AutoDock Vina) .
Example :
A study reported 75% COX inhibition for a quinoxaline analog but "TBD" for this compound . Re-evaluate using standardized IC50 assays under controlled pH and temperature.
What advanced strategies optimize reaction yields and selectivity?
Advanced Research Question
Methodological Approaches :
- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
- Catalyst Screening : Test palladium complexes or enzyme-mediated catalysts for coupling steps .
- Microreactor Technology : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Case Study :
A 63% yield was achieved for a triazoloquinazoline derivative using methylamine in ethanol at 70°C for 72 hours . Optimize further by adjusting solvent polarity (e.g., DMSO vs. ethanol).
How to design derivatives for enhanced target selectivity (e.g., kinase inhibition)?
Advanced Research Question
Steps for Derivative Design :
Scaffold Modulation : Introduce electron-withdrawing groups (e.g., -F, -NO2) to the phenyl ring to modulate electron density .
Side-Chain Engineering : Replace acetamide with sulfonamide for stronger hydrogen bonding .
In Silico Screening : Perform molecular dynamics simulations to predict binding affinities .
Example :
A derivative with a 3-fluorophenyl group showed improved stability and lipophilicity in PubChem data . Validate via kinase inhibition assays (e.g., EGFR or VEGFR2).
What analytical techniques are critical for characterizing intermediates and final products?
Basic Research Question
Essential Methods :
- NMR Spectroscopy : Assign peaks for protons adjacent to electron-withdrawing groups (e.g., δ 7.87 ppm for triazole protons) .
- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]+ at m/z 343.4) .
- X-ray Diffraction : Resolve crystal packing and stereochemistry .
Advanced Tip :
Combine TLC with LC-MS for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
